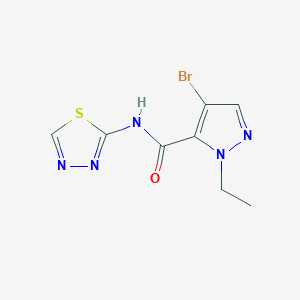
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone, also known as NAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NAP is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
作用機序
The mechanism of action of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is not fully understood. However, it is believed that (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to activate the Akt signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is also relatively stable, which makes it suitable for long-term studies. However, one of the limitations of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
将来の方向性
There are several future directions for research on (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. One area of research is the development of new synthetic analogs of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone that have improved pharmacological properties. Another area of research is the identification of the specific signaling pathways that are modulated by (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Finally, research on the potential use of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in the treatment of various neurodegenerative diseases, such as Alzheimer's disease, is an important area of future research.
合成法
The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone involves the reaction of 1-naphthaldehyde with ethyl-4-piperidone in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied extensively for its potential applications in various fields. In the field of medicine, (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied for its neuroprotective properties. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(3-ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-15-9-6-12-19(13-15)18(20)17-11-5-8-14-7-3-4-10-16(14)17/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDKQNJSUMHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)
![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)


![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
